Cholesteryl palmitelaidate

Crystallography Lipid Biophysics Structural Biology

Researchers studying lipid phase behavior and membrane dynamics often face reproducibility issues when substituting cholesteryl esters. The linear, extended conformation of Cholesteryl palmitelaidate, dictated by its trans-Δ9 double bond, is structurally distinct from its cis-unsaturated (palmitoleate) or saturated (palmitate) analogs, making it a critical non-biological standard. · Defined trans-9 unsaturation provides a specific probe for studying packing effects, avoiding the variables introduced by cis-kinked or fully saturated chains. · ≥95% (GC) purity ensures reliable quantitation as a lipidomics calibration standard for trans-fatty acyl cholesteryl esters. · Well-characterized crystalline forms (Form I & II) offer a benchmark for polymorphism and solid-state packing studies, directly relevant to lipid-based drug delivery formulation.

Molecular Formula C43H74O2
Molecular Weight 623.0 g/mol
CAS No. 102679-72-1
Cat. No. B010240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl palmitelaidate
CAS102679-72-1
Synonymscholesteryl 9-hexadecenoate
cholesteryl 9-palmitelaidate
cholesteryl 9-palmitoleate
cholesteryl cis-9-hexadecenoate
cholesteryl trans-9-hexadecenoate
Molecular FormulaC43H74O2
Molecular Weight623.0 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12+/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1
InChIKeyHODJWNWCVNUPAQ-ZCORLQAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesteryl Palmitelaidate (CAS 102679-72-1): A Trans-Unsaturated Cholesteryl Ester for Biophysical and Material Science Research


Cholesteryl palmitelaidate (CAS 102679-72-1) is a synthetic cholesteryl ester formed by the condensation of cholesterol with palmitelaidic acid, a trans-9-hexadecenoic acid . As a member of the cholesteryl ester class, it comprises a rigid sterol nucleus linked to a long-chain fatty acid . The defining structural feature of this compound is the trans (E) configuration of the Δ9 double bond within its 16-carbon acyl chain, which imparts a more linear, extended molecular geometry compared to its naturally occurring cis-isomer, cholesteryl palmitoleate [1]. This compound is primarily utilized as a defined, non-biological standard and model lipid in biophysical and material science investigations, where the specific conformational and packing properties dictated by the trans-unsaturation are the critical experimental variable.

Why Cholesteryl Palmitelaidate (102679-72-1) Cannot Be Substituted by Saturated or Cis-Unsaturated Cholesteryl Ester Analogs


In experimental systems, cholesteryl esters are not interchangeable. The specific geometry of the fatty acyl chain dictates the molecule's three-dimensional shape, which in turn governs its intermolecular packing, phase behavior, and interaction with other lipids. Cholesteryl palmitelaidate, with its trans double bond, adopts a linear, extended conformation that is distinct from the kinked structure of its cis-unsaturated analog, cholesteryl palmitoleate [1]. This conformational difference persists even when the molecules are packed into isostructural crystal lattices, leading to divergent local molecular conformations and dynamic properties [1]. Furthermore, the trans-unsaturated chain of palmitelaidate cannot mimic the behavior of a fully saturated chain, such as that in cholesteryl palmitate, which lacks the structural perturbation of a double bond. Consequently, substituting any of these analogs will introduce uncontrolled variables in studies of molecular packing, membrane dynamics, or phase transitions, thereby invalidating comparative analyses and leading to non-reproducible results. The evidence below quantifies these critical differentiations.

Quantitative Differential Evidence for Cholesteryl Palmitelaidate (102679-72-1) vs. Analogs


Crystal Structure Polymorphism and Packing: Form II Distinguishes Trans from Cis Unsaturation

Cholesteryl palmitelaidate exhibits crystal polymorphism that distinguishes it from its cis-isomer, cholesteryl palmitoleate. While both form an isostructural Form I at 295 K with nearly indistinguishable unit cell parameters [1], only cholesteryl palmitelaidate forms a distinct second crystal structure, Form II, under the same conditions [2]. In this Form II, the ester chain is almost fully extended, a conformation that differs from the bent or kinked chains observed in Form I [2]. This demonstrates that the trans double bond permits a unique, extended packing arrangement not accessible to the cis-isomer.

Crystallography Lipid Biophysics Structural Biology

Molecular Conformation and Disorder: Trans Double Bond Influences Dynamic Behavior in the Solid State

Despite forming isostructural Form I crystals, the molecular conformations and dynamic disorder within the crystals differ significantly between cholesteryl palmitelaidate and palmitoleate. In cholesteryl palmitelaidate Form II, the electron density of the ester chain is diffuse and the atoms of the cholesteryl tail are disordered, requiring restrained refinement methods to resolve the structure [1]. This indicates a higher degree of thermal motion or static disorder in the palmitelaidate crystal compared to the more ordered palmitoleate Form I, which could be refined to a lower residual index (Rw(F) = 0.095) [2].

Crystallography Lipid Biophysics Materials Science

Crystal Packing and Chain Conformation: Differentiating Kinked Cis from Extended Trans Structures

At the molecular level, the cis (palmitoleate) and trans (palmitelaidate) double bonds impose distinct kinks and bends in the fatty acid chain. In the isostructural Form I crystals, the palmitoleate (cis) chains are kinked at the double bond but are nearly straight overall for molecule A, while molecule B chains are more bent [1]. In contrast, the palmitelaidate (trans) chains, despite having a similar overall shape, possess a different local conformation due to the trans-ethylenic group [1]. This difference is further emphasized in Form II of palmitelaidate, where the ester chain is almost fully extended [2], a conformation that is not observed in the cis-isomer.

Crystallography Lipid Biophysics Structural Biology

Purity and Analytical Specification: A Defined Standard with ≥95% GC Purity

For analytical applications requiring a well-defined standard, cholesteryl palmitelaidate is commercially available with a specified purity of ≥95% as determined by gas chromatography (GC) . This high level of purity is essential for its use as a calibration standard in lipidomics, where accurate quantification of trace lipids is paramount. In contrast, while the cis-isomer (palmitoleate) is also available, its specification may differ, and it is often described for its biological role rather than as a calibrated analytical standard [1].

Analytical Chemistry Lipidomics Method Development

Recommended Research and Industrial Applications for Cholesteryl Palmitelaidate (102679-72-1) Based on Differential Evidence


Modeling the Biophysical Impact of Trans-Fatty Acids in Lipid Membranes

As a pure, trans-unsaturated cholesteryl ester standard, cholesteryl palmitelaidate is ideal for constructing model membrane systems (e.g., monolayers, supported bilayers) to investigate the specific effects of trans-fatty acid incorporation. The extended, linear conformation of the palmitelaidate chain, as evidenced by its unique Form II crystal structure [1], provides a well-defined probe for studying how trans-unsaturation alters membrane packing, lipid domain formation, and phase behavior compared to its cis-unsaturated (palmitoleate) [2] or saturated (palmitate) analogs.

Analytical Standard for Lipidomics and Mass Spectrometry

The compound's availability with a defined purity of ≥95% by GC [1] establishes it as a robust calibration standard for quantitative lipidomics. Researchers can use cholesteryl palmitelaidate to create calibration curves for the accurate quantification of trans-unsaturated cholesteryl esters in biological samples, where such isomers may be present at low concentrations as markers of dietary intake or metabolic dysregulation.

Crystallographic and Solid-State Biophysics Research

Cholesteryl palmitelaidate serves as a model compound for fundamental studies of lipid crystallization and polymorphism. Its well-characterized crystal structures (Form I and Form II) [1] [2] and documented molecular disorder [2] provide a benchmark for understanding how the trans double bond governs solid-state packing. This is directly applicable to research on the physical chemistry of lipid storage diseases or the formulation of lipid-based drug delivery systems where crystalline behavior dictates drug release kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cholesteryl palmitelaidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.